N-Methylnornicotinium
説明
N-Methylnornicornicotinium is a quaternary ammonium metabolite of R-(+)-nicotine, first identified in male Hartley guinea pigs following chronic intraperitoneal administration . Its formation involves a unique dual metabolic pathway: N-demethylation of nicotine's pyrrolidine nitrogen followed by N-methylation of the pyridine nitrogen, resulting in a charged, polar structure . Structural characterization was achieved via UV spectrophotometry, sodium borohydride reduction coupled with GLC-mass spectrometry, and Fourier transform ¹H NMR .
N-Methylnornicotinium is a secondary metabolite in the guinea pig, forming after the primary metabolite N-methylnicotinium ion .
特性
CAS番号 |
97729-48-1 |
|---|---|
分子式 |
C10H15N2+ |
分子量 |
163.24 g/mol |
IUPAC名 |
1-methyl-3-[(2S)-pyrrolidin-2-yl]pyridin-1-ium |
InChI |
InChI=1S/C10H15N2/c1-12-7-3-4-9(8-12)10-5-2-6-11-10/h3-4,7-8,10-11H,2,5-6H2,1H3/q+1/t10-/m0/s1 |
InChIキー |
CPKAGSYXQGNYON-JTQLQIEISA-N |
SMILES |
C[N+]1=CC=CC(=C1)C2CCCN2 |
異性体SMILES |
C[N+]1=CC=CC(=C1)[C@@H]2CCCN2 |
正規SMILES |
C[N+]1=CC=CC(=C1)C2CCCN2 |
同義語 |
N-methylnornicotinium |
製品の起源 |
United States |
類似化合物との比較
Key Findings:
Structural Determinants of Bioactivity: Compounds methylated at the pyridinium nitrogen (e.g., N-Methylnornicotinium, N-Methylnicotinium, N-Methylcotininium) inhibit [³H]dopamine (DA) uptake in rat striatal slices by ~60% at 10 µM, whereas pyrrolidinium-methylated derivatives (e.g., N'-Methylnicotinium) show negligible effects . This highlights the critical role of the pyridinium N-methyl group in modulating dopaminergic activity.
Metabolic Hierarchy: In guinea pigs, N-Methylnicotinium is the primary metabolite of R-(+)-nicotine, followed by sequential conversion to N-Methylcotininium and N-Methylnornicotinium .
Stereochemical Specificity: Unlike N-Methylnicotinium (a metabolite of both nicotine enantiomers), N-Methylnornicotinium formation is exclusive to R-(+)-nicotine, underscoring enzyme specificity in its biosynthesis .
Tissue Distribution: N-Methylnornicotinium exhibits negligible penetration into the brain but accumulates in peripheral tissues (e.g., adrenal glands, gallbladder), a trait shared with N-Methylnicotinium . This contrasts with non-quaternary nicotine analogs, which readily cross the blood-brain barrier.
Research Implications and Gaps
- Unresolved Questions: The enzymatic mechanisms driving N-Methylnornicotinium's stereospecific formation and its downstream biological effects remain underexplored. Additionally, comparative pharmacokinetic data across species are lacking.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
